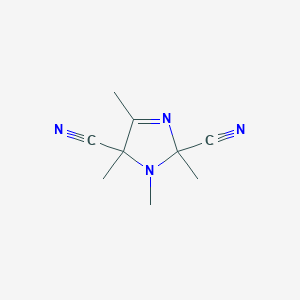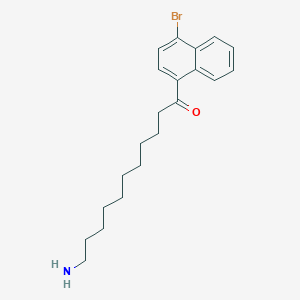
4,4'-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) is a complex organic compound with the molecular formula C20H28N6O2. This compound is known for its unique structure, which includes two aminobenzenecarboximidamide groups connected by a hexanediyldiimino linker. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) typically involves the reaction of 1,6-hexanediamine with 3-aminobenzenecarboximidamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The starting materials are mixed and passed through a reactor where the reaction takes place under optimized conditions. This method allows for better control over reaction parameters and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various halogenating agents or nucleophiles; reactions are conducted under mild to moderate conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which 4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Oxydianiline: A related compound with similar structural features but different functional groups.
1,3-Bis(4-aminophenoxy)benzene: Another compound with a similar backbone but different substituents.
Uniqueness
4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) is unique due to its hexanediyldiimino linker, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
125880-88-8 |
|---|---|
Fórmula molecular |
C20H30N8 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
3-amino-4-[6-(2-amino-4-carbamimidoylanilino)hexylamino]benzenecarboximidamide |
InChI |
InChI=1S/C20H30N8/c21-15-11-13(19(23)24)5-7-17(15)27-9-3-1-2-4-10-28-18-8-6-14(20(25)26)12-16(18)22/h5-8,11-12,27-28H,1-4,9-10,21-22H2,(H3,23,24)(H3,25,26) |
Clave InChI |
WHBMNMVYLUEXCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=N)N)N)NCCCCCCNC2=C(C=C(C=C2)C(=N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


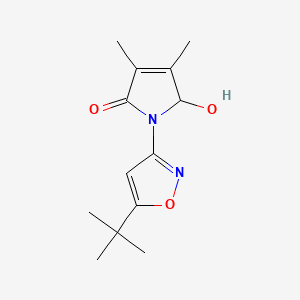
![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)

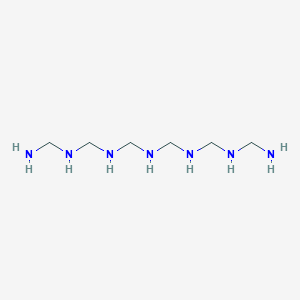
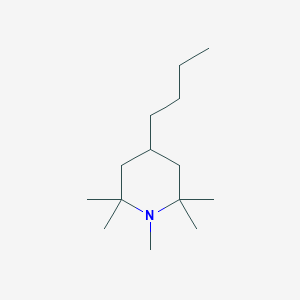

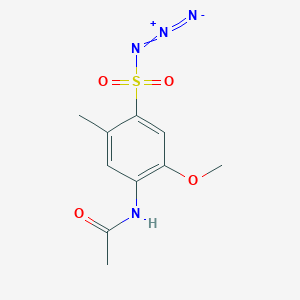
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
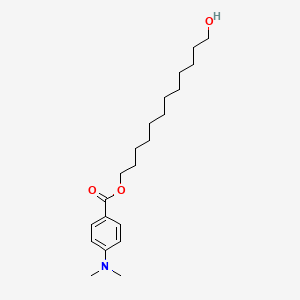
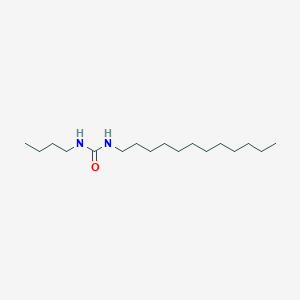

![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
